3'-Deoxy-3'-iodothymidine
Description
Classification and Chemical Nature of 3'-Deoxy-3'-iodothymidine as a Nucleoside Analog
This compound is classified as a nucleoside analog. wikipedia.org Nucleosides are fundamental organic molecules that form the building blocks of nucleic acids, DNA and RNA. They are composed of a nitrogenous base linked to a sugar molecule, which is typically ribose or deoxyribose. Nucleoside analogs are synthetic compounds that mimic the structure of these natural nucleosides. wikipedia.org They are often used in research to interfere with or study the processes of DNA and RNA synthesis. wikipedia.org
The "analog" designation of this compound stems from its structural similarity to the natural nucleoside thymidine (B127349). It retains the thymine (B56734) base but features two key modifications to the deoxyribose sugar ring. Firstly, the hydroxyl group (-OH) normally present at the 3' position of the sugar is replaced by an iodine atom. This "3'-deoxy" modification is significant because the 3'-hydroxyl group is crucial for the formation of the phosphodiester bonds that link nucleosides together to form a DNA strand. Secondly, the presence of the bulky iodine atom at this position further alters the molecule's shape and chemical properties.
These modifications mean that while this compound can be recognized by some cellular enzymes involved in DNA synthesis, its incorporation into a growing DNA chain would likely lead to chain termination, as the absence of the 3'-hydroxyl group prevents the addition of the next nucleoside. wikipedia.org This mechanism of action is a hallmark of many nucleoside analogs used in therapeutic applications. wikipedia.org
Table 1: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C10H13IN2O4 chemicalbook.com |
| Molecular Weight | 352.13 g/mol chemicalbook.com |
| Appearance | Colourless solid chemicalbook.com |
| Density | 1.91 g/cm³ lookchem.com |
| CAS Number | 14260-82-3 chemicalbook.com |
Historical and Current Significance of Halogenated Nucleosides in Biomedical Research
The introduction of halogen atoms—such as fluorine, chlorine, bromine, and iodine—into nucleoside structures has been a pivotal strategy in medicinal chemistry and chemical biology for decades. mdpi.comnih.gov Initially, halogenation was often employed to enhance the solubility or binding affinity of a compound. nih.gov However, the significance of halogenated nucleosides has evolved considerably with a deeper understanding of their unique chemical properties and biological activities.
The strategic placement of halogens can also alter the metabolic stability of nucleoside analogs, making them more resistant to enzymatic degradation and thereby prolonging their potential therapeutic effect. nih.gov For instance, the presence of a fluorine atom at the 2'-position of the sugar can decrease the nucleoside's susceptibility to the enzymatic cleavage of the glycosidic bond, a process that inactivates many nucleoside drugs. nih.gov
Currently, halogenated nucleosides are being investigated for a wide range of applications. They are explored as potential anticancer and antiviral agents due to their ability to interfere with DNA replication in rapidly dividing cells or viruses. wikipedia.orgmedchemexpress.com Furthermore, the unique properties of halogenated nucleosides make them valuable as probes to study enzyme mechanisms and nucleic acid structures. mdpi.com The field continues to expand, with ongoing efforts to synthesize novel halogenated nucleosides with improved selectivity and efficacy. ec2-big-nse.de
Overview of Primary Research Domains and Unanswered Questions for this compound
The primary research domains for this compound and related compounds are centered on their potential as therapeutic agents and as tools for biochemical investigation.
Key Research Areas:
Anticancer and Antiviral Research: A significant area of interest is the evaluation of this compound's potential to inhibit the replication of cancer cells and viruses. medchemexpress.commedchemexpress.com Research in this area often involves cell-based assays to determine the compound's efficacy and selectivity.
Enzyme Inhibition Studies: The modified structure of this compound makes it a candidate for studying the active sites and mechanisms of enzymes involved in nucleoside metabolism and DNA synthesis, such as polymerases and kinases.
Structural Biology: The iodine atom in this compound can be used as a heavy atom for X-ray crystallography to help solve the three-dimensional structures of DNA and protein-DNA complexes. nih.gov
Chemical Synthesis and Methodology: The development of efficient and stereoselective methods for the synthesis of this compound and other modified nucleosides is an active area of chemical research. ucl.ac.uk
Unanswered Questions and Future Directions:
Despite the ongoing research, several key questions about this compound remain:
Specific Cellular Targets: While the general mechanism of action for nucleoside analogs is understood, the specific cellular enzymes that interact with this compound and are most sensitive to its effects are not fully characterized.
Mechanisms of Resistance: As with other nucleoside analogs, understanding the potential mechanisms by which cells might develop resistance to this compound is crucial for its potential therapeutic development.
In Vivo Efficacy and Metabolism: Most studies on this compound are conducted in vitro. Further research is needed to understand its behavior, efficacy, and metabolic fate in living organisms.
Comparative Studies: A more comprehensive comparison of the biological activity of this compound with other 3'-modified nucleosides, including those with different halogen substitutions, could provide valuable insights for rational drug design.
Future research will likely focus on addressing these questions through a combination of biochemical assays, structural biology techniques, and preclinical studies. The insights gained will be instrumental in determining the ultimate utility of this compound in the fields of medicinal chemistry and chemical biology.
Structure
3D Structure
Properties
Molecular Formula |
C10H13IN2O4 |
|---|---|
Molecular Weight |
352.13 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-5-(hydroxymethyl)-4-iodooxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13IN2O4/c1-5-3-13(10(16)12-9(5)15)8-2-6(11)7(4-14)17-8/h3,6-8,14H,2,4H2,1H3,(H,12,15,16)/t6-,7+,8+/m0/s1 |
InChI Key |
RHYWJBFVIQZQQA-XLPZGREQSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)I |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)I |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Deoxy 3 Iodothymidine and Its Structural Analogs
Regioselective and Stereoselective Synthesis of the 3'-Deoxy-3'-iodothymidine Nucleoside Core
The synthesis of this compound requires precise control over both the position (regioselectivity) and the spatial orientation (stereoselectivity) of the iodine atom on the sugar ring. A common strategy involves the stereoselective conversion of a precursor molecule, often derived from thymidine (B127349) itself or another readily available starting material.
One established method to achieve the desired stereochemistry is through the nucleophilic ring-opening of a 2,3'-anhydronucleoside intermediate. For instance, a synthetic route to 3'-deoxy-3'-thiopyrimidine nucleosides, which are structurally related to the iodo-analogue, proceeds through a 2,3'-anhydronucleoside. nih.gov This approach involves forming a strained three-membered ring between the C2 of the pyrimidine (B1678525) base and the C3' of the sugar, which can then be opened by a nucleophile. A similar strategy can be envisioned for introducing an iodide ion.
Another key strategy for achieving stereoselectivity starts from a molecule with a different configuration at the target carbon. For example, in the synthesis of a C-nucleoside isostere of the anti-HIV agent AZT, a key step involves the selective reduction of a 3'-keto intermediate derived from a 2'-deoxynucleoside. nih.gov This reduction establishes the correct stereochemistry at the 3' position before subsequent chemical transformations. Mesylation of the resulting hydroxyl group followed by nucleophilic displacement with an azide (B81097) anion introduces the desired functionality with an inversion of configuration. nih.gov This principle of nucleophilic substitution with inversion of configuration (an SN2-type reaction) on a sulfonate ester (like a mesylate or tosylate) of a precursor with the opposite ('up' or xylo) configuration is a fundamental method for controlling the stereochemistry at the 3'-position to yield the desired ribo configuration of this compound.
Strategies for Chemical Modification and Derivatization of this compound
To be biologically active, nucleoside analogs often need to be converted into their corresponding nucleotide (phosphate) forms within the cell. Direct synthesis of these phosphate (B84403) derivatives can bypass the often inefficient enzymatic phosphorylation steps.
Phosphate Conjugates: The 5'-phosphate derivative of this compound can be synthesized directly. A common method involves reacting the parent nucleoside with a phosphorylating agent in the presence of a coupling agent. For example, this compound can be treated with cyanoethyl phosphate and dicyclohexylcarbodiimide (B1669883) (DCC) in pyridine (B92270) to yield the 5'-phosphate derivative. acs.org
Phosphoramidate (B1195095) Conjugates: Phosphoramidates are phosphate derivatives where one or more of the oxygen atoms are replaced by a nitrogen-containing group, such as an amino acid. These are often designed as "prodrugs" to improve cell membrane permeability. ucl.ac.ukresearchgate.net The synthesis of phosphoramidate derivatives of this compound can be achieved using phosphorochloridate chemistry. researchgate.netucl.ac.uk A general approach involves the reaction of the nucleoside with phosphoryl chloride, followed by the addition of an amino acid ester. ucl.ac.uk This creates a phosphorodiamidate, a type of phosphoramidate. ucl.ac.uk This method has been applied to various nucleoside analogs, including this compound, to produce derivatives with different amino acids, covering a range of structures and polarities. ucl.ac.uk
Table 1: Synthesis of Phosphorodiamidate Derivatives of Modified Nucleosides This table summarizes the application of a modified Yoshikawa reaction for producing phosphorodiamidate derivatives from various nucleoside analogues.
| Starting Nucleoside | Derivative Type | Reaction |
| 3'-azido-3'-deoxythymidine (AZT) | Phosphorodiamidate | Modified Yoshikawa reaction |
| 3'-iodo-3'-deoxythymidine | Phosphorodiamidate | Modified Yoshikawa reaction |
| 3'-fluoro-3-deoxythymidine | Phosphorodiamidate | Modified Yoshikawa reaction |
| 3'-acetylthymidine | Phosphorodiamidate | Modified Yoshikawa reaction |
Source: UCL Discovery. ucl.ac.uk
The development of prodrugs is a key strategy to overcome limitations of nucleoside analogs, such as poor cellular uptake and reliance on cellular kinases for activation. nih.gov For this compound, this involves masking the polar hydroxyl or phosphate groups to create more lipophilic molecules that can cross cell membranes more easily. ucl.ac.ukucl.ac.uk
5'-O-Ester Prodrugs: A widely used prodrug approach involves the derivatization of the 5'-hydroxyl group to form esters. nih.gov While specific examples for this compound are less detailed in the provided literature, the strategies applied to the closely related compound AZT are directly applicable. These include creating esters with amino acids, carboxylic acids, or lipids. researchgate.netnih.gov The rationale is that these ester conjugates are cleaved by cellular esterases to release the parent nucleoside inside the cell. nih.gov
Phosphate Prodrugs: As mentioned previously, phosphoramidates and other masked phosphate derivatives serve as effective prodrugs. ucl.ac.ukucl.ac.uk The uncharged nature of these "masked" phosphates is intended to facilitate cellular penetration. ucl.ac.uk Once inside the cell, they are designed to be hydrolyzed to the bioactive 5'-monophosphate, bypassing the initial, often rate-limiting, phosphorylation step. nih.gov Studies on phosphoramidate derivatives of AZT have shown that the biological activity is highly dependent on the structure of the amino acid and other groups attached to the phosphorus center. researchgate.net This highlights the potential for fine-tuning the biological properties of this compound through similar modifications.
Utility of this compound as a Synthetic Intermediate for Complex Nucleoside Structures
The iodine atom at the 3'-position of this compound is a key feature that makes it a valuable synthetic intermediate. ucl.ac.uk Iodine is an excellent leaving group, meaning it is readily displaced in nucleophilic substitution (SN2) reactions. This allows for the introduction of a wide variety of other chemical groups at the 3'-position, often with an inversion of stereochemistry.
For example, this compound can be a precursor for synthesizing other biologically interesting 3'-modified nucleosides. The displacement of the 3'-iodo group with an azide anion (from sodium azide) would produce 3'-azido-3'-deoxythymidine (AZT). Similarly, reaction with a sulfur nucleophile, like sodium hydrosulfide (B80085) or thiobenzoate, could be used to synthesize 3'-thio-3'-deoxythymidine, another important class of nucleoside analog. nih.gov
The reactivity of the iodo-group is also exploited in the synthesis of oligonucleotides with modified backbones. While the provided results focus more on 5'-iodo derivatives for non-enzymatic ligation, the principle of using a stable but reactive halide as a handle for further chemical construction is a cornerstone of complex nucleic acid chemistry. researchgate.net The stability of the iodo-nucleoside to standard deprotection conditions used in oligonucleotide synthesis makes it a robust intermediate for creating complex structures. researchgate.net
Molecular Mechanisms of Action and Cellular Biology of 3 Deoxy 3 Iodothymidine
Interaction with DNA Replication Machinery and Nucleic Acid Synthesis Inhibition
3'-azido-3'-deoxythymidine (AZT) is a nucleoside analogue that interferes with the synthesis of nucleic acids, a fundamental process for both cellular and viral replication. Its action is not direct but requires a series of intracellular transformations to become a potent inhibitor of DNA synthesis. The core of its mechanism lies in its structural similarity to the natural nucleoside, thymidine (B127349), but with a critical modification: the 3'-hydroxyl group on the deoxyribose sugar is replaced by an azido (B1232118) (-N₃) group. clinpgx.orgsciencesnail.com This substitution is the key to its function as a DNA chain terminator. clinpgx.orgnih.gov
For AZT to exert its inhibitory effects, it must first be activated within the cell through a process of sequential phosphorylation. clinpgx.org As a prodrug, AZT freely enters the host cell and is converted by host cellular enzymes into its active triphosphate form. sciencesnail.comdroracle.ai This multi-step process is initiated by cytosolic thymidine kinase, which phosphorylates AZT to AZT-monophosphate (AZT-MP). nih.gov Subsequent phosphorylations are catalyzed by host cell thymidylate kinase to form AZT-diphosphate (AZT-DP), and finally by nucleoside diphosphate (B83284) kinase to yield the active moiety, AZT-triphosphate (AZT-TP). clinpgx.orgnih.gov
The efficiency of this bioactivation can vary. Studies have shown that while the initial phosphorylation to AZT-MP by thymidine kinase is quite efficient, with an affinity (Km) for AZT similar to that for thymidine, the subsequent step to AZT-DP is a rate-limiting factor. nih.govresearchgate.net The maximal phosphorylation rate for AZT-monophosphate is significantly lower than that for the natural dTMP, leading to relatively low intracellular concentrations of the active AZT-TP. nih.gov
| Step | Precursor | Product | Enzyme | Efficiency Notes |
| 1 | AZT | AZT-MP | Thymidine Kinase | Efficient; Km for AZT (3.0 µM) is similar to thymidine (2.9 µM). nih.gov |
| 2 | AZT-MP | AZT-DP | Thymidylate Kinase | Rate-limiting step; Vmax is only 0.3% of the rate for dTMP. nih.gov |
| 3 | AZT-DP | AZT-TP | Nucleoside Diphosphate Kinase | Converts diphosphate to the active triphosphate form. clinpgx.org |
Once formed, AZT-TP acts as a competitive inhibitor of DNA polymerases. nih.gov It structurally mimics the natural deoxythymidine triphosphate (dTTP) and competes with it for the substrate-binding site on the polymerase enzyme. clinpgx.orgdroracle.ai During DNA synthesis, DNA polymerase adds nucleotides to the growing DNA chain according to the template strand. AZT-TP's ability to compete with dTTP means it can be mistakenly selected by the enzyme for incorporation. nih.gov This competition is a critical step in its mechanism of action, directly impeding the process of DNA elongation.
The ultimate mechanism of action for AZT is the termination of DNA chain elongation. clinpgx.org When DNA polymerase incorporates the AZT monophosphate from AZT-TP into a nascent DNA strand, further extension of that strand becomes impossible. sciencesnail.com DNA synthesis proceeds by forming a phosphodiester bond between the 3'-hydroxyl group of the last nucleotide in the chain and the 5'-phosphate group of the incoming nucleotide. sciencesnail.com Because AZT lacks this essential 3'-hydroxyl group, having an azido group in its place, it cannot form the necessary phosphodiester linkage with the next nucleotide. clinpgx.orgyoutube.com
This event effectively halts the replication process, resulting in an incomplete and non-functional DNA strand. nih.gov The stalling of DNA replication can trigger cellular responses, but the primary inhibitory effect is the physical prevention of further DNA synthesis. nih.gov
Modulation of Viral Replication Processes
While AZT can interfere with cellular DNA synthesis, its therapeutic value derives from its preferential activity against viral enzymes, particularly reverse transcriptases.
AZT-TP is a potent inhibitor of viral reverse transcriptases, the enzymes used by retroviruses like Human Immunodeficiency Virus (HIV) to convert their RNA genome into DNA. sciencesnail.comdroracle.ai The HIV reverse transcriptase has a significantly higher affinity for AZT-TP than for the natural dTTP. nih.gov As a result, the enzyme is much more likely to incorporate AZT-TP into the growing viral DNA chain. nih.gov The mechanism is twofold: AZT-TP acts as a competitive inhibitor with respect to dTTP, and upon incorporation, it acts as an absolute chain terminator, preventing the completion of the proviral DNA necessary for the virus to replicate. nih.govnih.govnih.gov
Studies have quantified this inhibitory potential, showing that the inhibition constant (Ki) for AZT-TP with HIV reverse transcriptase is remarkably low, indicating a very high-affinity interaction.
| Enzyme | Substrate | Km/Ki Value | Type of Inhibition |
| HIV Reverse Transcriptase | dTTP (Km) | 0.7-1.7 µM | - |
| HIV Reverse Transcriptase | AZT-TP (Ki) | 0.0022 µM | Competitive nih.gov |
The clinical utility of AZT is founded on its selective inhibition of viral reverse transcriptase over host cell DNA polymerases. nih.gov While AZT-TP can inhibit cellular polymerases, its affinity for these enzymes is substantially lower. Research indicates that AZT-TP competes for HIV reverse transcriptase about 100-fold more effectively than for human cellular DNA polymerase α. nih.govrndsystems.com Human DNA polymerases α and δ show very little incorporation of AZT, even at high concentrations. nih.gov
However, the selectivity is not absolute. AZT-TP has been shown to be an inhibitor of human DNA polymerase gamma, the enzyme responsible for replicating mitochondrial DNA. droracle.ai This off-target activity is considered a potential source of the compound's toxicity. Nonetheless, the primary therapeutic window is created by the pronounced difference in affinity between the viral and the primary cellular nuclear polymerases. droracle.ainih.gov
| Polymerase Type | Compound | IC₅₀ / Inhibition Note | Selectivity Factor |
| HIV Reverse Transcriptase | AZT-TP | High affinity (Ki ≈ 0.0022 µM) nih.gov | ~100-fold higher than for Polymerase α nih.gov |
| Human DNA Polymerase α | AZT-TP | Low affinity; poor substrate nih.govnih.gov | - |
| Human DNA Polymerase δ | AZT-TP | Very poor substrate; no detectable incorporation nih.gov | - |
| Human DNA Polymerase γ | AZT-TP | Efficient inhibitor droracle.ai | - |
Induction of Programmed Cell Death Pathways
Programmed cell death, a fundamental process for tissue homeostasis and the elimination of damaged or infected cells, is a common target for therapeutic intervention. However, the specific role of 3'-Deoxy-3'-iodothymidine in modulating these pathways is not well-documented.
Apoptosis-Mediating Effects of this compound
Apoptosis, or Type I programmed cell death, is a highly regulated process involving a cascade of specific signaling molecules. There is currently a lack of specific studies detailing how this compound might induce or inhibit apoptosis. Consequently, no data tables or detailed research findings on its apoptosis-mediating effects can be presented.
Non-Canonical Cellular Targets and Pathway Perturbations
Beyond the canonical pathways of DNA synthesis, many nucleoside analogs interact with other cellular targets, leading to a range of biological effects. The influence of this compound on such non-canonical pathways has not been a focus of published research. As a result, there is no information available on its specific interactions with alternative cellular machinery or the resulting pathway perturbations.
Structure Activity Relationship Sar and Mechanistic Insights from Structural Analogs of 3 Deoxy 3 Iodothymidine
Elucidation of Structural Determinants for Antiviral Efficacy
The antiviral efficacy of 3'-deoxynucleoside analogs is critically dependent on their ability to be recognized and phosphorylated by host cellular kinases to their triphosphate form. expasy.org These triphosphorylated molecules then act as competitive inhibitors and chain terminators of viral reverse transcriptase (RT). expasy.org The structural features of 3'-Deoxy-3'-iodothymidine that are crucial for its potential antiviral activity include:
The Thymine (B56734) Base: The pyrimidine (B1678525) base is essential for recognition by thymidine (B127349) kinase, the first enzyme in the phosphorylation cascade. Modifications to the base can significantly impact the efficiency of the initial phosphorylation step.
The Deoxyribose Sugar Moiety: The sugar conformation plays a pivotal role in the proper positioning of the nucleoside analog within the active site of both cellular kinases and the viral reverse transcriptase. A conformation that mimics the natural substrate, 2'-deoxythymidine, is generally preferred for efficient phosphorylation and subsequent incorporation into the growing DNA chain.
The efficiency of the three-step phosphorylation to the active triphosphate form is a key determinant of antiviral potency. Each step is catalyzed by a specific cellular kinase, and the substrate specificity of these enzymes can be a limiting factor for the activity of a given analog.
Understanding the Impact of the 3'-Halogen Substitution on Pharmacological Activity
The introduction of a halogen atom at the 3'-position of a deoxynucleoside can have profound effects on its pharmacological activity. While specific antiviral data for this compound is not extensively available in the public domain, the influence of 3'-halogenation can be inferred from studies of related compounds and general principles of medicinal chemistry.
The key properties of the halogen substituent that modulate activity are:
Electronegativity: The high electronegativity of halogens can alter the charge distribution within the sugar ring, potentially influencing the sugar pucker and the glycosidic bond angle. This, in turn, can affect the interaction of the nucleoside with the active sites of kinases and reverse transcriptase.
Steric Bulk: The size of the halogen atom is a critical factor. The increasing atomic radius from fluorine to iodine can introduce steric hindrance that may either be beneficial or detrimental to binding with target enzymes. An optimally sized substituent may enhance binding through favorable van der Waals interactions, while an overly bulky group could lead to steric clashes.
Lipophilicity: Halogenation generally increases the lipophilicity of a molecule. This can affect its ability to cross cell membranes and may influence its distribution and metabolism.
Studies on 3'-fluoro-substituted nucleosides have shown that this small, highly electronegative atom can be well-tolerated and lead to potent antiviral activity. nih.govnih.gov For instance, 3'-fluoro-3'-deoxythymidine has demonstrated anti-HIV activity. Conversely, a study on 3',3'-difluoro-3'-deoxythymidine (B1199888) found it to be virtually inactive, suggesting that the stereochemistry and the presence of more than one halogen at the 3'-position can be detrimental. nih.govkuleuven.be The larger size of iodine compared to fluorine suggests that this compound would have significantly different steric requirements for binding to target enzymes.
Table 1: Properties of Halogens
| Halogen | Electronegativity (Pauling Scale) | van der Waals Radius (Å) |
| Fluorine | 3.98 | 1.47 |
| Chlorine | 3.16 | 1.75 |
| Bromine | 2.96 | 1.85 |
| Iodine | 2.66 | 1.98 |
This table presents fundamental properties of halogens that influence their effect as substituents in pharmacologically active molecules.
Comparative Analysis with Other Clinically Relevant 3'-Deoxynucleoside Analogs
To understand the potential of this compound, it is useful to compare its structure with clinically established 3'-deoxynucleoside analogs such as Zidovudine (AZT) and Stavudine (d4T).
Zidovudine (3'-azido-3'-deoxythymidine): AZT has a 3'-azido group, which is relatively small and linear. This group is thought to be a key structural determinant for its interaction with HIV reverse transcriptase. nih.gov The azido (B1232118) group is isosteric with a hydroxyl group to some extent, which may facilitate its initial recognition by cellular kinases.
Stavudine (2',3'-didehydro-2',3'-dideoxythymidine): d4T possesses a double bond between the 2' and 3' carbons of the sugar ring, resulting in a planar and rigid conformation. nih.gov This altered sugar geometry affects its interaction with both kinases and reverse transcriptase.
The 3'-iodo substituent of this compound is significantly larger and more lipophilic than the 3'-azido group of AZT. This difference in size and electronic properties would likely lead to a different binding mode within the active site of reverse transcriptase. While the iodine atom is not a classic hydrogen bond acceptor like the azido group, it can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding.
Table 2: Comparison of 3'-Substituents in Thymidine Analogs
| Compound | 3'-Substituent | Key Features of Substituent |
| Zidovudine (AZT) | Azido (-N₃) | Small, linear, polar |
| Stavudine (d4T) | 2',3'-didehydro | Planar, rigid sugar conformation |
| This compound | Iodo (-I) | Large, lipophilic, polarizable |
This interactive table allows for a direct comparison of the structural differences at the critical 3'-position for these antiviral nucleoside analogs.
Computational and Biophysical Approaches to SAR Analysis
Computational and biophysical methods are indispensable tools for elucidating the SAR of nucleoside analogs and for the rational design of new inhibitors.
Computational Approaches:
Molecular Modeling and Docking: These techniques can be used to predict the binding mode of this compound within the active site of HIV reverse transcriptase. nih.govnih.gov By comparing the calculated binding energies and interactions of different 3'-halogenated analogs, it is possible to rationalize differences in their antiviral activity. Such studies can reveal potential steric clashes or favorable interactions that guide the design of more potent inhibitors.
Quantum Mechanical Calculations: These methods can provide insights into the electronic properties of the nucleoside analogs, such as their charge distribution and the energy of their frontier molecular orbitals. This information is valuable for understanding their reactivity and interaction with the enzymatic environment.
Biophysical Techniques:
X-ray Crystallography: Determining the crystal structure of HIV reverse transcriptase in complex with the triphosphorylated form of this compound would provide a detailed, atomic-level view of their interaction. researchgate.netosti.govnih.gov This would reveal the precise orientation of the inhibitor in the active site and the specific amino acid residues involved in binding.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study the conformation of this compound in solution and to monitor its interaction with target enzymes. nih.gov Chemical shift perturbation studies can identify the residues in the protein that are affected by ligand binding, providing valuable information about the binding site.
These approaches, when used in concert, can provide a comprehensive understanding of the structural features of this compound that are critical for its potential antiviral activity and can guide the development of next-generation antiviral agents.
Preclinical Research Applications and Pharmacological Investigations of 3 Deoxy 3 Iodothymidine
Evaluation of Antiviral Potential in Model Systems
There is no specific and verifiable data available in the public domain regarding the evaluation of the antiviral potential of 3'-Deoxy-3'-iodothymidine in various model systems.
Assessment of Antineoplastic Activity in Cellular and In Vitro Oncology Models
Similarly, a detailed assessment of the antineoplastic activity of this compound in cellular and in vitro oncology models is not available in published research.
Development of this compound as a Research Tool in Nucleic Acid Chemistry
Application in DNA Synthesis and Mutagenesis Studies
There are no specific studies detailing the application of this compound in DNA synthesis and mutagenesis studies.
Utilization in Diagnostic Probe Development
The utilization of this compound in the development of diagnostic probes has not been documented in the available scientific literature.
Advanced Analytical Methodologies for the Study of 3 Deoxy 3 Iodothymidine in Biological Systems
High-Resolution Chromatographic Techniques for Quantitative Analysis
High-resolution chromatography is fundamental for the separation and quantification of 3'-Deoxy-3'-iodothymidine from endogenous components in biological samples like plasma, urine, or cell cultures. The choice of technique depends on the required sensitivity, selectivity, and the nature of the biological matrix.
Liquid chromatography coupled with mass spectrometry (LC-MS or LC-MS/MS) stands as the gold standard for the quantitative analysis of nucleoside analogs in biological fluids due to its exceptional sensitivity and specificity. This technique combines the powerful separation capabilities of liquid chromatography with the precise mass identification of mass spectrometry.
For a compound like this compound, a reversed-phase LC method would typically be employed, using a C18 column to separate the analyte from more polar or non-polar matrix components. The mobile phase would likely consist of a gradient mixture of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The addition of formic acid helps to protonate the analyte, facilitating its ionization.
Following chromatographic separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is the most common ionization technique for nucleoside analogs, typically operating in positive ion mode to generate the protonated molecule [M+H]⁺. For this compound (molecular formula C₁₀H₁₃IN₂O₄, molecular weight ~352.1 g/mol ), the parent ion would be observed at an m/z (mass-to-charge ratio) of approximately 353.1.
In tandem mass spectrometry (MS/MS), this parent ion is selected and fragmented to produce characteristic product ions. This process, known as selected reaction monitoring (SRM), provides a high degree of selectivity and is essential for accurate quantification in complex matrices. The fragmentation of the [M+H]⁺ ion of this compound would be expected to involve the cleavage of the glycosidic bond, resulting in a prominent product ion corresponding to the protonated thymine (B56734) base (m/z ~127.1).
Interactive Data Table: Illustrative LC-MS/MS Parameters for this compound Analysis
Note: The following parameters are hypothetical and serve as an example for method development, as specific validated methods for this compound in biological matrices are not widely published.
| Parameter | Value |
| LC Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | ESI Positive |
| Precursor Ion (Q1) | m/z 353.1 |
| Product Ion (Q3) | m/z 127.1 (Thymine fragment) |
| Collision Energy | Optimized for fragmentation (e.g., 15-25 eV) |
High-performance liquid chromatography with ultraviolet (HPLC-UV) detection is a robust and widely accessible technique for the quantification of compounds that possess a UV chromophore. The thymine base in this compound contains a conjugated system that absorbs UV light, making this method suitable for its detection.
Similar to LC-MS, a reversed-phase HPLC method would be employed. The separation principles are identical, typically using a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. The UV detector is set to a wavelength where the analyte exhibits maximum absorbance, which for thymidine (B127349) analogs is typically around 267 nm. nih.gov
While less sensitive than LC-MS, HPLC-UV offers advantages in terms of simplicity, lower cost, and ease of operation. However, its lower selectivity means that it is more susceptible to interference from co-eluting compounds in the biological matrix that also absorb at the selected wavelength. Therefore, a thorough validation, including specificity assessments, is critical. The limit of quantification for HPLC-UV methods is generally in the mid-to-high ng/mL range, which may be sufficient depending on the expected concentrations of the analyte in the biological sample. nih.gov
Interactive Data Table: Typical HPLC-UV Method Parameters for Nucleoside Analogs
| Parameter | Value |
| HPLC Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient mixture of phosphate (B84403) buffer and acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | ~267 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Spectroscopic Characterization Techniques for Metabolite Identification
While no specific metabolites of this compound have been reported in the literature, spectroscopic techniques are indispensable for the structural elucidation of any potential biotransformation products. Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are the primary tools for this purpose.
NMR spectroscopy provides detailed information about the chemical structure of a molecule by analyzing the magnetic properties of atomic nuclei. For a novel metabolite of this compound, ¹H NMR would reveal the number and connectivity of protons, while ¹³C NMR would provide information about the carbon skeleton. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can establish the complete structural framework of the metabolite.
HRMS provides a highly accurate mass measurement of the metabolite, allowing for the determination of its elemental composition. By comparing the high-resolution mass of a potential metabolite to that of the parent compound, the metabolic transformation (e.g., oxidation, glucuronidation) can often be inferred.
Immunoanalytical Approaches for Detection and Monitoring
Immunoanalytical methods, such as Enzyme-Linked Immunosorbent Assay (ELISA), rely on the specific binding of an antibody to its target antigen. These assays can offer very high sensitivity and are well-suited for high-throughput screening of large numbers of biological samples.
The development of an immunoassay for this compound would require the production of antibodies that specifically recognize the compound. This typically involves synthesizing a hapten-carrier conjugate (e.g., coupling this compound to a larger protein like bovine serum albumin) to elicit an immune response in an animal model.
Currently, there are no commercially available immunoassays or published reports describing the development of specific antibodies for this compound. The development of such an assay would be a significant undertaking, reserved for situations where continuous, high-throughput monitoring of this specific compound is required.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
